N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide

Anti-inflammatory SAR N-aryl substitution

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide (CAS 476459-17-3) is a synthetic small molecule featuring the 2,6-dihydro-4H-thieno[3,4-c]pyrazole core. The thieno[3,4-c]pyrazole chemotype has been validated across multiple therapeutic areas: (i) as anti-inflammatory, analgesic, and platelet antiaggregating agents with in vivo efficacy comparable to acetylsalicylic acid ; (ii) as autotaxin (ATX) inhibitors with IC50 values in the 0.33–2.0 µM range ; (iii) as checkpoint kinase 1 (CHK1) inhibitors for oncology applications ; and (iv) as epidermal growth factor receptor (EGFR) inhibitors.

Molecular Formula C20H18ClN3OS
Molecular Weight 383.89
CAS No. 476459-17-3
Cat. No. B2666468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide
CAS476459-17-3
Molecular FormulaC20H18ClN3OS
Molecular Weight383.89
Structural Identifiers
SMILESC1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)CCC4=CC=CC=C4
InChIInChI=1S/C20H18ClN3OS/c21-15-7-9-16(10-8-15)24-20(17-12-26-13-18(17)23-24)22-19(25)11-6-14-4-2-1-3-5-14/h1-5,7-10H,6,11-13H2,(H,22,25)
InChIKeyQHZBQXXINYGCAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide (CAS 476459-17-3): Thieno[3,4-c]pyrazole Scaffold Identity and Known Pharmacological Anchors


N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide (CAS 476459-17-3) is a synthetic small molecule featuring the 2,6-dihydro-4H-thieno[3,4-c]pyrazole core [1]. The thieno[3,4-c]pyrazole chemotype has been validated across multiple therapeutic areas: (i) as anti-inflammatory, analgesic, and platelet antiaggregating agents with in vivo efficacy comparable to acetylsalicylic acid [2]; (ii) as autotaxin (ATX) inhibitors with IC50 values in the 0.33–2.0 µM range [3]; (iii) as checkpoint kinase 1 (CHK1) inhibitors for oncology applications [4]; and (iv) as epidermal growth factor receptor (EGFR) inhibitors [5]. The target compound incorporates a 4-chlorophenyl substituent at the N-2 position and a 3-phenylpropanamide moiety at C-3, giving it a molecular weight of 383.9 g/mol and a computed XLogP3 of 4 [1]. Its bioactivity profile has been probed in AlphaScreen-based high-throughput screens targeting CBX7 chromodomain interactions and GPR151 activation, among other assays .

Why Analog Substitution Fails: Functional Consequences of N-2 Aryl and C-3 Amide Modifications on the Thieno[3,4-c]pyrazole Core


Thieno[3,4-c]pyrazole analogs cannot be interchanged casually because biological activity is exquisitely sensitive to the N-2 aryl substituent. In the seminal anti-inflammatory series by Menozzi et al., the 4-fluorophenyl derivative exhibited potent in vivo efficacy while other aryl variants within the identical core did not reach comparable activity levels [1]. Similarly, in the autotaxin inhibitor series of Stylianaki et al., subtle modifications at the 2-position of the 2,6-dihydro-4H-thieno[3,4-c]pyrazole scaffold shifted ATX IC50 values by more than an order of magnitude, highlighting the non-additive nature of SAR within this chemotype [2]. The 4-chlorophenyl group at N-2 in the target compound introduces distinct electron-withdrawing character (Hammett σ_p = +0.23) and lipophilicity relative to, for example, the 4-methoxy (σ_p = −0.27) or 4-nitro (σ_p = +0.78) analogs [3]. Furthermore, the 3-phenylpropanamide chain at C-3 provides a flexible, hydrophobic extension capable of engaging distal binding pockets or protein interfaces that smaller acetamide or cyclopropanecarboxamide substituents cannot reach [4]. These structural differences translate directly into differential screening hit profiles—the target compound was identified as active in specific AlphaScreen-based assays (e.g., CBX7 chromodomain interaction screen) where its regioisomeric and substituent analogs may show divergent activity .

Quantitative Differential Evidence: Where 476459-17-3 Diverges from Its Closest Analogs


Substituent-Driven Bioactivity Divergence: 4-Chlorophenyl vs. 4-Fluorophenyl and Other N-2 Aryl Modifications

In the foundational thieno[3,4-c]pyrazole anti-inflammatory series, the 4-fluorophenyl derivative demonstrated significant in vivo analgesic, anti-inflammatory, and antipyretic activities in rodent models, while other N-aryl substitutions—including 4-chlorophenyl—exhibited distinct pharmacological profiles [1]. Although head-to-head in vivo data for the 4-chlorophenyl derivative specifically are not published, the SAR established by Menozzi et al. demonstrates that the 4-substituent on the N-2 phenyl ring is a critical potency switch. The 4-chlorophenyl substituent (target compound) provides a moderate electron-withdrawing effect (σ_p = +0.23) differing substantially from 4-fluoro (σ_p = +0.06) or 4-nitro (σ_p = +0.78), translating into distinct hydrogen-bond acceptor character at the protein-ligand interface [2]. The 3-phenylpropanamide side chain further differentiates the target from the 4H-thieno[3,4-c]pyrazol-4-one series, which bear a ketone at C-4 rather than the dihydrothiophene ring [1].

Anti-inflammatory SAR N-aryl substitution

Autotaxin Inhibition Potential: Structural Alignment with 2-Substituted Thieno[3,4-c]pyrazole ATX Inhibitors

The thieno[3,4-c]pyrazole scaffold is a validated chemotype for autotaxin (ATX) inhibition. Stylianaki et al. reported a series of 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazol-1-substituted amides achieving ATX inhibitory activity in the 0.9–2.0 µM range for optimized leads, with the best derivative showing IC50 = 0.33 µM against nucleotide phosphodiesterase [1]. These compounds feature a substitution pattern—N-2 aryl and C-3 (or equivalent) amide—directly analogous to the target compound. The European patent EP4175633A1 further discloses thieno[3,4-c]pyrazol-3-yl acetamides as ATX inhibitors for fibrosis indications [2]. The target compound's 3-phenylpropanamide chain extends beyond the acetamide length, potentially yielding differential binding kinetics or selectivity profiles compared to the published series.

Autotaxin ATX inhibitors fibrosis

Chk-1 Kinase Inhibitor Patent Coverage: Fused Pyrazole Scope Encompassing the Thieno[3,4-c] Core

U.S. Patent US7485649 (Merck & Co.) claims compounds comprising fused pyrazoles that inhibit CHK1 activity for cancer treatment [1]. U.S. Patent US8716287 (Sentinel Oncology) further describes Chk-1 inhibitors including thieno[3,4-c]pyrazole derivatives with N-aryl and C-3 amide substitution patterns structurally cognate to the target compound [2]. While the specific IC50 value for the target compound against CHK1 is not publicly available, the patent families establish the thieno[3,4-c]pyrazole core as a privileged structure within the CHK1 inhibitor pharmacophore. The 4-chlorophenyl substituent at N-2 positions an electron-withdrawing aryl ring at a site where SAR studies have shown sensitivity to aromatic substitution [2].

Checkpoint kinase 1 CHK1 oncology

HTS Bioactivity Fingerprint: Multi-Target AlphaScreen Profiling vs. In-Class Analogs

The compound has been tested in at least four distinct AlphaScreen-based high-throughput screening assays, including a CBX7 chromodomain interaction screen (AID 1224903), a GPR151 activation assay (AID 1508602), an FBW7 interaction assay (AID 1259310), and an additional biochemical screen (AID 1259374) . This multi-target screening fingerprint provides a quantitative activity baseline (active vs. inactive at specified screening concentrations) that distinguishes the compound from analogs that have either not been tested or have shown inactivity in these panels. The CBX7 chromodomain (PDB: 4X3U) is an emerging epigenetic target implicated in cancer, making the compound's screening activity in this assay directly relevant for medicinal chemistry triage [1]. No quantitative screening outcome data (e.g., % inhibition, IC50) are publicly disclosed for these specific assay entries, representing a data gap for procurement decision-making.

High-throughput screening AlphaScreen CBX7 GPR151 FBW7

Computed Pharmacochemical Differentiation: Physicochemical Property Contrast with 4-Methoxy and 4-Nitro Analogs

Computed physicochemical properties reveal distinct differentiation between the 4-chlorophenyl target compound and its closest commercially available analogs. The target compound (C20H18ClN3OS, MW 383.9 g/mol) possesses XLogP3 = 4, hydrogen bond donor count = 1, hydrogen bond acceptor count = 3, and topological polar surface area (TPSA) = 72.2 Ų [1]. The 4-nitrophenyl analog (CAS 476459-02-6, C20H18N4O3S) differs in both electronic character (stronger electron withdrawal) and hydrogen bond acceptor count (6 acceptors), while the 4-methoxyphenyl analog presents increased electron density on the N-2 ring . These computed differences directly affect predicted passive membrane permeability, CYP450 metabolism susceptibility, and aqueous solubility—parameters critical for in vitro assay compatibility and in vivo pharmacokinetics.

Drug-likeness XLogP3 physicochemical properties analog comparison

EGFR Inhibitor Database Classification: Thieno-pyrazole as a Recognized Kinase Inhibitor Privileged Structure

The compound class 'Thieno-pyrazole' is formally catalogued in the Epidermal Growth Factor Receptor Inhibitor Database (EGFRindb) as a recognized kinase inhibitor chemotype [1]. The database entry (EGIN0003464) confirms that thieno-pyrazoles—which encompass the target compound's thieno[3,4-c]pyrazole core—have demonstrated EGFR inhibitory activity. Additionally, a 2015 patent from Glenmark Pharmaceuticals reported thienopyrazole derivatives as potent RORγt inverse agonists with defined allosteric binding modes [2], establishing the scaffold's versatility across nuclear receptor and kinase targets. The target compound's 4-chlorophenyl-3-phenylpropanamide substitution pattern provides a distinct vector for exploring kinase hinge-region binding or allosteric pocket interactions compared to the published thieno[2,3-c]pyrazole EGFR inhibitors.

EGFR kinase inhibitor thieno-pyrazole database

Evidence-Backed Application Scenarios for N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide (476459-17-3)


CBX7 Chromodomain Interaction Probe for Epigenetic Target Validation

The compound's documented screening activity in the CBX7-Alpha-primary assay (AID 1224903) positions it as a chemotype entry point for developing small-molecule modulators of the CBX7 chromodomain-H3K27me3 protein-protein interaction. CBX7 is a Polycomb repressive complex component implicated in cancer and stem cell biology [1]. The 4-chlorophenyl substituent and flexible phenylpropanamide chain may engage the aromatic cage and adjacent hydrophobic grooves of the chromodomain in a manner distinct from the known inhibitor Suramin (PDB: 4X3U) [2], providing a scaffold-hopping opportunity for optimizing potency and selectivity over other chromodomain-containing proteins.

Autotaxin Inhibitor Lead Generation with Differentiated Side-Chain Geometry

Drawing on the proven ATX inhibitory activity of the 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazole amide series [3], the target compound can serve as an immediate starting material for synthesizing focused ATX inhibitor libraries. The 3-phenylpropanamide chain at C-3 extends further than the acetamide groups in published leads (IC50 = 0.9–2.0 µM; best derivative IC50 = 0.33 µM) [3], offering access to a distal sub-pocket in the ATX hydrophobic channel that is unexploited by current inhibitors. This structural divergence supports rapid analoging via amide coupling or chain truncation to map SAR around the LPA production pathway in pulmonary fibrosis and oncology models.

Kinase Selectivity Profiling Starting Point for Chk-1 and EGFR Programs

The inclusion of the thieno[3,4-c]pyrazole scaffold in Chk-1 inhibitor patent families [4][5] and the EGFR inhibitor database [6] supports its use as a commercially accessible intermediate for kinase panel screening. The target compound's 4-chlorophenyl group at N-2 and phenylpropanamide at C-3 provide dual vectors for exploring ATP-binding site complementarity and allosteric pocket occupancy—a combination not present in published thieno[3,2-c]pyrazole or indeno[1,2-c]pyrazole CHK1 inhibitors. Procurement enables immediate profiling against Chk-1, Chk-2, EGFR, and broader kinase panels to establish selectivity fingerprints and identify chemical starting points for medicinal chemistry optimization.

Physicochemical Benchmarking in Thieno-pyrazole Analog Series

Among commercially available 3-phenylpropanamide thieno[3,4-c]pyrazole analogs—including the 4-nitro, 4-methoxy, 2,4-dimethylphenyl, and 3,4-dimethylphenyl derivatives —the target compound's computed properties (XLogP3 = 4, TPSA = 72.2 Ų, HBD = 1, HBA = 3) [7] place it within optimal oral drug-likeness space (Lipinski compliant, Veber compliant). Its balanced lipophilicity contrasts with the more polar 4-nitro analog and the more electron-rich 4-methoxy analog, making it the preferred analog for permeability, metabolic stability, and solubility studies where the chlorophenyl group provides a favorable compromise between potency-driving hydrophobicity and developability parameters.

Quote Request

Request a Quote for N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.